6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
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Overview
Description
6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzo[a]heptalen core, followed by the introduction of the acetamido, dimethoxy, and methylsulfanyl groups. The final steps involve the attachment of the trihydroxyoxane and carboxylic acid moieties.
Formation of the Benzo[a]heptalen Core: This step involves cyclization reactions using appropriate starting materials under controlled conditions.
Functional Group Introduction: The acetamido, dimethoxy, and methylsulfanyl groups are introduced through nucleophilic substitution and electrophilic addition reactions.
Final Assembly: The trihydroxyoxane and carboxylic acid groups are attached using esterification and hydrolysis reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring and the benzo[a]heptalen core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
Biologically, the compound’s acetamido and carboxylic acid groups suggest potential as a bioactive molecule. It could be investigated for its interactions with enzymes and receptors, possibly leading to new therapeutic agents.
Medicine
In medicine, the compound’s structure hints at potential applications in drug development. Its ability to interact with biological targets could make it a candidate for treating various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound could be used in the development of new materials, such as polymers and coatings, due to its diverse functional groups and chemical stability.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The acetamido group could form hydrogen bonds with active sites, while the carboxylic acid group might participate in ionic interactions.
Comparison with Similar Compounds
Similar Compounds
7-acetamido-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen: Similar core structure but different substituents.
7-acetamido-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen: Shares the benzo[a]heptalen core and some functional groups.
Uniqueness
What sets 6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid apart is its combination of functional groups, which provides a unique set of chemical properties and potential applications. The presence of both hydrophilic and hydrophobic groups allows for versatile interactions in various environments.
This compound’s unique structure and diverse reactivity make it a valuable subject for further research and development across multiple scientific disciplines.
Properties
Molecular Formula |
C27H31NO11S |
---|---|
Molecular Weight |
577.6 g/mol |
IUPAC Name |
6-[(7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H31NO11S/c1-11(29)28-15-7-5-12-9-17(38-27-22(33)20(31)21(32)25(39-27)26(34)35)23(36-2)24(37-3)19(12)13-6-8-18(40-4)16(30)10-14(13)15/h6,8-10,15,20-22,25,27,31-33H,5,7H2,1-4H3,(H,28,29)(H,34,35) |
InChI Key |
JJEHAQVFBUIDIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
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